2-Amino-6-(3-chloro-4-methylanilino)pyrimidin-4(1H)-one
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Overview
Description
NSC 52286: , also known as Ginsenoside Re, is a natural steroid glycoside isolated from the roots of Panax ginseng. It is a protopanaxatriol-type saponin with diverse biological activities. This compound has been extensively studied for its potential therapeutic effects, including anti-inflammatory, anti-diabetic, and anti-hyperlipidemic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ginsenoside Re involves the extraction and purification from Panax ginseng roots. The process typically includes the following steps:
Extraction: The roots of Panax ginseng are extracted using solvents such as ethanol or methanol.
Purification: The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate Ginsenoside Re.
Characterization: The isolated compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods: Industrial production of Ginsenoside Re follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Re undergoes various chemical reactions, including:
Oxidation: Ginsenoside Re can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in Ginsenoside Re, leading to the formation of simpler saponins.
Substitution: Substitution reactions can introduce different functional groups into the Ginsenoside Re molecule, enhancing its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include different ginsenoside derivatives with varying biological activities .
Scientific Research Applications
Ginsenoside Re has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis of herbal medicinal products.
Biology: Ginsenoside Re is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of diabetes, hyperlipidemia, and inflammation.
Industry: Ginsenoside Re is used in the formulation of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of Ginsenoside Re involves multiple molecular targets and pathways:
Anti-inflammatory Effects: Ginsenoside Re inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anti-diabetic Effects: It enhances insulin sensitivity and promotes glucose uptake in cells, thereby lowering blood glucose levels.
Anti-hyperlipidemic Effects: Ginsenoside Re modulates lipid metabolism, reducing the levels of triglycerides and cholesterol in the blood
Comparison with Similar Compounds
Ginsenoside Re is compared with other similar compounds, such as:
Ginsenoside Rb1: Another major ginsenoside with similar anti-inflammatory and anti-diabetic properties.
Ginsenoside Rd: Known for its neuroprotective effects.
Ginsenoside Rg1: Exhibits anti-aging and cognitive-enhancing properties
Uniqueness: Ginsenoside Re is unique due to its specific glycosidic structure, which contributes to its diverse biological activities and therapeutic potential .
Properties
CAS No. |
93606-35-0 |
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Molecular Formula |
C11H11ClN4O |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-amino-4-(3-chloro-4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11ClN4O/c1-6-2-3-7(4-8(6)12)14-9-5-10(17)16-11(13)15-9/h2-5H,1H3,(H4,13,14,15,16,17) |
InChI Key |
VJVOAOJDSCKCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)NC(=N2)N)Cl |
Origin of Product |
United States |
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